1,3-Dicloro-4,6-dinitrobenceno

Descripción general

Descripción

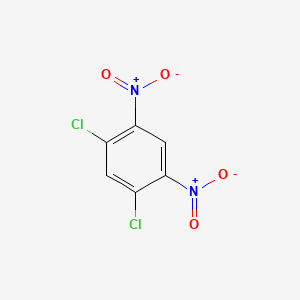

1,3-Dichloro-4,6-dinitrobenzene is a chemical compound with the formula C6H2Cl2N2O4 . It has a molecular weight of 236.997 .

Synthesis Analysis

The synthesis of 1,3-Dichloro-4,6-dinitrobenzene involves a double ammonolysis reaction at 1.0 MPa pressure in 1,4-dioxane solvent from 1,3-dichloro-4,6-dinitrobenzene (DCDNB) ammonia as an ammonolysis agent . The solution containing the product is obtained after the hydrogenation liquid is decolored with active carbon .Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-4,6-dinitrobenzene can be represented by the InChI string: InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H .Physical And Chemical Properties Analysis

1,3-Dichloro-4,6-dinitrobenzene is a solid with a melting point of 101-104 °C . It has a density of 1.7±0.1 g/cm3, a boiling point of 337.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación

Química medicinal: Inhibidores no nucleósidos de la transcriptasa inversa del VIH-1

El 1,3-Dicloro-4,6-dinitrobenceno se ha utilizado en la síntesis de derivados de diarylanilina, que constituyen una nueva clase de inhibidores no nucleósidos de la transcriptasa inversa del VIH-1 . Estos compuestos son importantes en el desarrollo de fármacos anti-VIH, ofreciendo un potencial para nuevas terapias contra cepas virales resistentes a los fármacos.

Agricultura: Formulación de pesticidas y herbicidas

Aunque no se citan aplicaciones específicas en la agricultura, compuestos como el this compound pueden estar involucrados en la síntesis de intermediarios para pesticidas y herbicidas debido a su reactividad química .

Ciencia de materiales: Síntesis de polímeros y resinas

En ciencia de materiales, el this compound puede ser un precursor en la síntesis de polímeros y resinas. Sus grupos nitro podrían utilizarse potencialmente para crear estructuras de entrecruzamiento que mejoren las propiedades de los materiales de los polímeros .

Ciencias ambientales: Estándares analíticos para el análisis de contaminantes

Este compuesto se utiliza como estándar analítico en ciencias ambientales, particularmente en el análisis de contaminantes del suelo, el agua y el aire. Sus etiquetas isotópicas estables lo hacen adecuado para su uso en espectrometría de masas como estándar interno .

Química analítica: Cromatografía y espectroscopia

El this compound se aplica en técnicas cromatográficas para separar mezclas químicas. También se utiliza en análisis espectroscópico para comprender la interacción de las moléculas y las características de los compuestos químicos .

Bioquímica: Estudios de estructura y función de proteínas

En bioquímica, los derivados del compuesto se utilizan en el estudio de la estructura y función de las proteínas. Pueden servir como sondas moleculares o bloques de construcción en la síntesis de biomoléculas más grandes .

Productos farmacéuticos: Síntesis y diseño de fármacos

La reactividad del this compound lo convierte en un intermedio valioso en la síntesis de varios productos farmacéuticos. Está involucrado en el diseño y desarrollo de fármacos a través del diseño de fármacos basado en la estructura y las estrategias de reemplazo isostérico .

Aplicaciones industriales: Síntesis de materiales energéticos

Industrialmente, se ha explorado para la síntesis de materiales energéticos debido a sus grupos nitro, que son característicos de los compuestos de alta densidad energética .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, and if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

It’s known that many dinitrobenzene compounds interact with proteins and enzymes in the body .

Mode of Action

It’s known that nitrobenzene compounds often undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .

Biochemical Pathways

It’s known that nitrobenzene compounds can inhibit the activity of atpase and prevent hydrolysis by hcl at high ph levels .

Pharmacokinetics

The molecular weight of 236997 could potentially influence its bioavailability .

Result of Action

It’s known that diarylaniline derivatives, which can be synthesized from dinitrobenzene compounds, have been identified as a distinct class of hiv-1 non-nucleoside reverse transcriptase inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Dichloro-4,6-dinitrobenzene. For instance, dust formation should be avoided, and exposure to mist, gas, or vapors should be minimized. Contact with skin and eyes should be avoided, and personal protective equipment should be used. Adequate ventilation is necessary, and all sources of ignition should be removed .

Análisis Bioquímico

Biochemical Properties

1,3-Dichloro-4,6-dinitrobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes . The compound acts as a substrate for this enzyme, facilitating the conjugation of glutathione to various electrophilic compounds. This interaction is crucial for the detoxification of harmful substances in the body.

Cellular Effects

The effects of 1,3-Dichloro-4,6-dinitrobenzene on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress in cells, leading to alterations in cellular homeostasis. Additionally, it has been shown to affect the expression of genes involved in stress response and detoxification pathways.

Molecular Mechanism

At the molecular level, 1,3-Dichloro-4,6-dinitrobenzene exerts its effects through binding interactions with biomolecules and enzyme inhibition . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dichloro-4,6-dinitrobenzene change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to 1,3-Dichloro-4,6-dinitrobenzene in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 1,3-Dichloro-4,6-dinitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. High doses of 1,3-Dichloro-4,6-dinitrobenzene can lead to severe toxicity, affecting multiple organ systems.

Metabolic Pathways

1,3-Dichloro-4,6-dinitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. It is metabolized by enzymes such as glutathione S-transferase, which facilitates its conjugation with glutathione for detoxification.

Transport and Distribution

Within cells and tissues, 1,3-Dichloro-4,6-dinitrobenzene is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of 1,3-Dichloro-4,6-dinitrobenzene is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effects on cellular processes.

Propiedades

IUPAC Name |

1,5-dichloro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXDNSYFDIHPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022210 | |

| Record name | 1,3-Dichloro-4,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-83-7 | |

| Record name | 1,3-Dichloro-4,6-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-4,6-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3698-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,5-dichloro-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-4,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloro-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-4,6-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ENC7C8ZR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-](/img/structure/B1584998.png)